molecular formula C13H24N2O2 B8022491 tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate

tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate

Cat. No.: B8022491
M. Wt: 240.34 g/mol
InChI Key: IKTNEZKFSOMQJI-AXFHLTTASA-N
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Description

Tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a tert-butyl group, an amino group, and an octahydro-isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.

    Addition of the Tert-Butyl Group: The tert-butyl group is added through an alkylation reaction, typically using tert-butyl chloride and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl (3as,4s,7ar)-4-hydroxy-octahydro-1H-isoindole-2-carboxylate: This compound has a hydroxyl group instead of an amino group.

    Tert-Butyl (3as,4s,7ar)-4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate: This compound has an aminomethyl group instead of an amino group.

Uniqueness

Tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate is unique due to its specific combination of functional groups and its structural configuration

Properties

IUPAC Name

tert-butyl (3aS,4S,7aR)-4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTNEZKFSOMQJI-AXFHLTTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]([C@@H]2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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